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Compound of Interest |

Compound Name: Complement C3a, (Tyr-70-77)
CAS No.: 125753-03-9
Cat. No.: B163898
. J

Executive Summary & Technical Context[1][2][3][4]
[5]

The C3a (70-77) peptide (Sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, or ASHLGLAR) is a
synthetic C-terminal octapeptide derived from the human anaphylatoxin C3a. While full-length
C3a (77 amino acids) is a potent inflammatory mediator, the C-terminal region contains the
essential structural determinants for binding and activating the C3a Receptor (C3aR), a G-
protein coupled receptor (GPCR).[1]

Why use C3a (70-77)?
o Accessibility: It is cost-effective and chemically stable compared to the full-length protein.

o Specificity: It retains C3aR agonist activity, allowing for focused study of receptor-ligand
interactions without the steric bulk of the full protein.

o Mechanistic Control: It serves as a critical tool to distinguish between receptor activation and
other non-specific effects of the whole protein.

Critical Caveat: C3a (70-77) typically exhibits 1-2% of the molar potency of full-length native
C3a in smooth muscle contraction assays, though it can show higher potency in specific
leukocyte functional assays. Experimental designs must account for this potency shift by
adjusting concentration ranges (typically 10 nM — 10 puM).
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Mechanistic Foundation: C3aR Signaling

Understanding the signaling cascade is prerequisite to selecting the correct readout. C3aR is a
G

-coupled receptor. Upon binding C3a (70-77), the receptor triggers a cascade primarily
involving Calcium (

) mobilization and MAPK/ERK phosphorylation.

Figure 1: C3a (70-77) Signaling Pathway
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Caption: C3a (70-77) binds C3aR, activating Gi proteins.[2][3][4][5][6] The
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subunits stimulate PLC, generating IP3 and mobilizing intracellular calcium, driving functional

responses.

Experimental Models & Cell Selection[4]

Selecting the right cell model is critical for signal detection.

o C3aR Recommended
Cell Type Origin . Notes
Expression Assay
Differentiate with
Human
_ _ _ Calcium Flux, CAMP or IFN-
U937 Monocytic High (Inducible) - -
emotaxis
Lymphoma to upregulate
C3aR.
Degranulation ( Useful for allergic
Human Mast Cell
HMC-1 ) Moderate response
Line ) .
hexosaminidase) modeling.
Species
difference:
Ensure peptide
Cytokine sequence
Mouse ; compatibilit
RAW 264.7 Moderate Release (TNF S
Macrophage (Human C3a 70-
, IL-6) 77 works on
mouse C3aR but
with altered
potency).
Gold Standard
- ) for potency
Rat Basophilic Transfected Degranulation, o
RBL-2H3 ) studies if
Leukemia (hC3aR) Ca2+ Flux )
transfected with
human C3aR.
. ] Short lifespan;
Primary ) Chemotaxis, )
) Human Blood High ) requires
Neutrophils ROS production

immediate use.

© 2026 BenchChem. All rights reserved.

4/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Detailed Protocols
Protocol A: Intracellular Calcium Mobilization Assay

Objective: Quantify rapid receptor activation (seconds to minutes). This is the most robust
readout for C3a (70-77).

Materials:

e Cell Model: U937 cells (differentiated with 1 mM dibutyryl cAMP for 48h).
e Reagent: Fluo-4 AM or Fura-2 AM (Calcium indicator).

» Buffer: HBSS with

/
, 20 mM HEPES, 0.1% BSA (Fatty-acid free).

e Ligand: C3a (70-77) (Stock 10 mM in DMSO).

Step-by-Step Procedure:

Cell Preparation: Harvest differentiated U937 cells (

cells/mL). Wash 2x with Assay Buffer.

e Dye Loading: Incubate cells with 4 uM Fluo-4 AM and 2.5 mM Probenecid (inhibits dye
efflux) for 45 minutes at 37°C in the dark.

e Washing: Wash cells 2x to remove extracellular dye. Resuspend at

cells/mL in Assay Buffer.

» Baseline Measurement: Aliquot into a 96-well black-wall plate. Measure baseline
fluorescence (Ex: 494 nm, Em: 516 nm) for 30 seconds.

» Stimulation: Inject C3a (70-77).

o Dose Curve: 10 nM, 100 nM, 1 uM, 10 pM.
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o Positive Control: Full-length C3a (100 nM).

o Negative Control:[7] C3a des-Arg (if available) or Scrambled Peptide.
o Data Acquisition: Record fluorescence every 1-2 seconds for 180 seconds.
e Analysis: Calculate

(Peak fluorescence minus baseline divided by baseline).

Critical Control: Pre-treat a subset of cells with Pertussis Toxin (100 ng/mL) for 16h. Complete
inhibition of the signal confirms

dependency.

Protocol B: Mast Cell Degranulation ( -Hexosaminidase
Release)

Objective: Assess functional cellular response (exocytosis).
Materials:

e Cell Model: HMC-1 or C3aR-transfected RBL-2H3 cells.
e Substrate: p-nitrophenyl-N-acetyl-

-D-glucosaminide (pNAG).

e Stop Solution: 0.1 M Carbonate buffer (pH 10.0).
Step-by-Step Procedure:
e Seeding: Plate cells at

cells/well in a 96-well plate. Culture overnight.

» Starvation: Replace media with Tyrode’s Buffer (with BSA) for 1 hour. Crucial: Use serum-
free buffer to avoid carboxypeptidase degradation of the peptide.

o Stimulation: Add C3a (70-77) (Range: 100 nM — 10 pM) for 30 minutes at 37°C.
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Supernatant Collection: Transfer 50 pL of supernatant to a fresh plate.

Lysis (Total Control): Lyse remaining cells with 1% Triton X-100 to determine total cellular

enzyme content.

Development: Add 50 pL of 1 mM pNAG substrate (in citrate buffer pH 4.5) to supernatants

and lysates. Incubate 1 hour at 37°C.

Stop & Read: Add 100 pL Stop Solution. Read Absorbance at 405 nm.

Calculation:

Release

Experimental Workflow & Troubleshooting
Figure 2: Validated Workflow for C3a (70-77) Assays
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Caption: Workflow emphasizes serum removal to prevent peptide degradation by

carboxypeptidases.

Troubleshooting Guide
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Issue Probable Cause Solution

Serum Carboxypeptidases
rapidly cleave the C-terminal
) ) ) Arginine. Use Serum-Free
No Signal Peptide Degradation
Buffer or add
Carboxypeptidase Inhibitor

(e.g., Plummer's inhibitor).

C3a (70-77) is a partial agonist
or has lower affinity. Increase

Weak Signal Low Potency concentration to 10 uM or use
a "Superagonist” analog if

available.

Ensure cells are not stressed.
) o Use Fatty-Acid Free BSA in
High Background Spontaneous Activation ]
buffers (albumin can carry

lipids that activate cells).

The octapeptide is relatively
hydrophobic. Dissolve in
DMSO first, then dilute. Ensure
final DMSO < 0.1%.

Precipitation Hydrophobicity
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* AnaSpec Product Data. C3a (70-77) - 1 mg.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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